molecular formula C8H18N2O2 B043528 tert-Butyl 2-(methylamino)ethylcarbamate CAS No. 122734-32-1

tert-Butyl 2-(methylamino)ethylcarbamate

Cat. No.: B043528
CAS No.: 122734-32-1
M. Wt: 174.24 g/mol
InChI Key: GKWGBMHXVRSFRT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methylamino)ethylcarbamate is an organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(methylamino)ethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-(methylamino)ethanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(methylamino)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which tert-Butyl 2-(methylamino)ethylcarbamate exerts its effects is primarily through its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amine .

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGBMHXVRSFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392464
Record name tert-Butyl 2-(methylamino)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122734-32-1
Record name tert-Butyl 2-(methylamino)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-N'-methylethylenediamine
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Synthesis routes and methods I

Procedure details

With reference to FIG. 10c, BocNHCH2CH2OMs (32) (1.42 g, 5.94 mmol) was transferred to a Chem-Glass pressure vessel using minimum amount of THF to which 60 mL of methylamine (MeNH2, P/N: Aldrich 395056, 2.0 M in THF, 120 mmol) solution was added, capped and heated (while stirring) at 40-45° C. for 3 h, then at RT for overnight (use safety shield). TLC analysis (1:1 EtOAc-hexanes) showed complete consumption of 32 and formation of a new product (Rf 33=0.38; 1:1 DCM-MeOH+1% (v/v) Et3N; TLC plate was heated first for 5 min to remove Et3N then developed by heating with 3% (w/v) ninhydrin solution in EtOH). Reaction mixture then concentrated to an oil and purified by column chromatography (40 g SiO2 column Isco.; 40 mL/min, Column equilibrated with EtOAc, eluted with 1:1 MeOH-DCM+1% Et3N (v/v). 18 mL-fractions collected; fractions 13-19 had pure product) to give BocNH13CH213CH2NHMe 33 as colorless oil (0.79 g, 76%).). ES-MS (Direct infusion in MeOH) Calculated MH+ [13C2C6H18N2O2+H]+=177.14, observed MH+=177.14.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a flask was added 20% Pd(OH)2 on carbon (3.1 g), compound B (3.3 g, 12.5 mmol) in MeOH (200 mL) and water (10 mL), while being exposed to H2 (40 psi). After 2.5 h, the reaction mixture was filtered through celite and concentrated in vacuo. Water was then added (50 mL) and the mixture brought to pH 12 (by addition of 1 N NaOH) and extracted with DCM (3×50 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to give compound C (2.0 g, 11.7 mmol, 94%) as a colorless oil. LC-MS [M+H] 686.5 (C35H51N5O7S+H, calc: 685.9). Compound C was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate (1.20 g, 4.54 mmol), 10% Pd/C (0.90 g) and MeOH (60 ml) was stirred under a H2 atmosphere (0.8 MPa, RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel, eluting with saturated NH3 in MeOH-DCM (0-10%) to afford tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil (0.54 g, 68.3%). 1HNMR (CDCl3): δ3.25 (m, 2H, CH2), 2.7 (m, 2H, CH2), 2.49 (s, 3H, CH3), 1.49 (s, 9H, CH3).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of (2-amino-ethyl)-carbamic acid-tert-butyl ester (5 g) and triethylamine (6.5 ml) in tetrahydrofuran (1000 ml) at 0° C. was added methyliodide (1.94 ml) dropwise over a period of 1 hour. The mixture was allowed to warm to ambient temperature and stirred for 72 hours before removal of solvents by evaporation. The residue was partitioned between ethyl acetate and water. The organic layer was separated, dried (MgSO4) and solvent removed by evaporation to give the title compound (3.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(methylamino)ethylcarbamate
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Customer
Q & A

Q1: What is the novel aspect of the synthetic method described for tert-Butyl 2-(methylamino)ethylcarbamate?

A1: The abstract highlights that the described two-step synthesis offers a more efficient and environmentally friendly approach compared to prior methods. The improved yield of both reaction steps, combined with reduced cost and waste generation, makes this method advantageous for industrial-scale production of this compound [].

Q2: Could you provide a more detailed explanation of the two reaction steps involved in this synthesis?

A2: Certainly. The synthesis begins with N-Boc-ethylenediamine (N-tert-butoxycarbonyl-1,2-ethanediamine) as the starting material. In the first step, it undergoes a reductive reaction with paraformaldehyde in the presence of an acid catalyst and an organic solvent at reflux temperature. This leads to the formation of 2-(N-tert-butoxycarbonylamino)ethyl isocyanide. The second step involves the reduction of the isocyanide intermediate using sodium borohydride (NaBH4) in an aprotic solvent at a controlled temperature (20-30°C). This final reduction yields the desired product, this compound [].

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